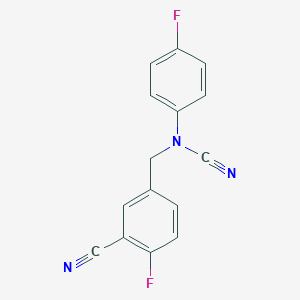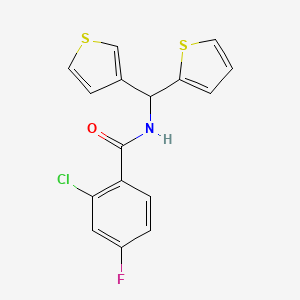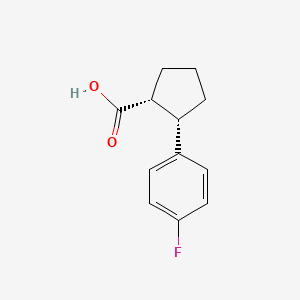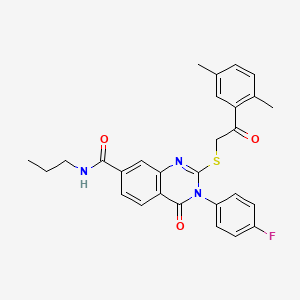
(3-Cyano-4-fluorophenyl)methyl-(4-fluorophenyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyano-4-fluorophenyl)methyl-(4-fluorophenyl)cyanamide, also known as FCPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The compound belongs to the class of cyanamides, which are known to have various biological activities such as anticancer, antiviral, and antibacterial properties. In
Mechanism Of Action
The mechanism of action of (3-Cyano-4-fluorophenyl)methyl-(4-fluorophenyl)cyanamide is not fully understood. However, it has been suggested that (3-Cyano-4-fluorophenyl)methyl-(4-fluorophenyl)cyanamide works by inhibiting the activity of enzymes involved in cell proliferation and DNA replication. This leads to the inhibition of cancer cell growth and the prevention of viral and bacterial infections.
Biochemical and Physiological Effects:
(3-Cyano-4-fluorophenyl)methyl-(4-fluorophenyl)cyanamide has been found to have various biochemical and physiological effects. In vitro studies have shown that (3-Cyano-4-fluorophenyl)methyl-(4-fluorophenyl)cyanamide inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. (3-Cyano-4-fluorophenyl)methyl-(4-fluorophenyl)cyanamide has also been found to inhibit the growth of bacteria by disrupting their cell wall synthesis. Additionally, (3-Cyano-4-fluorophenyl)methyl-(4-fluorophenyl)cyanamide has been found to inhibit the replication of the herpes simplex virus by interfering with its DNA synthesis.
Advantages And Limitations For Lab Experiments
One advantage of using (3-Cyano-4-fluorophenyl)methyl-(4-fluorophenyl)cyanamide in lab experiments is its potential therapeutic properties. (3-Cyano-4-fluorophenyl)methyl-(4-fluorophenyl)cyanamide has shown efficacy in various in vitro studies and has the potential to be developed into a treatment for cancer, viral infections, and bacterial infections. However, one limitation of using (3-Cyano-4-fluorophenyl)methyl-(4-fluorophenyl)cyanamide in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for (3-Cyano-4-fluorophenyl)methyl-(4-fluorophenyl)cyanamide research. One direction is to further investigate its potential as a treatment for cancer, viral infections, and bacterial infections. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing derivatives of (3-Cyano-4-fluorophenyl)methyl-(4-fluorophenyl)cyanamide with improved solubility and efficacy. Finally, further studies could investigate the toxicity and safety of (3-Cyano-4-fluorophenyl)methyl-(4-fluorophenyl)cyanamide in animal models to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of (3-Cyano-4-fluorophenyl)methyl-(4-fluorophenyl)cyanamide involves the reaction of (3-cyano-4-fluorophenyl)methylamine with 4-fluorobenzoyl isocyanate. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is (3-Cyano-4-fluorophenyl)methyl-(4-fluorophenyl)cyanamide, which is obtained as a white crystalline solid. The yield of the reaction is around 60-70%.
Scientific Research Applications
(3-Cyano-4-fluorophenyl)methyl-(4-fluorophenyl)cyanamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anticancer properties and has been studied as a potential treatment for breast cancer, lung cancer, and colon cancer. (3-Cyano-4-fluorophenyl)methyl-(4-fluorophenyl)cyanamide has also been studied for its antiviral properties and has shown efficacy against the herpes simplex virus. Additionally, (3-Cyano-4-fluorophenyl)methyl-(4-fluorophenyl)cyanamide has been studied for its antibacterial properties and has shown potential as a treatment for antibiotic-resistant bacteria.
properties
IUPAC Name |
(3-cyano-4-fluorophenyl)methyl-(4-fluorophenyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3/c16-13-2-4-14(5-3-13)20(10-19)9-11-1-6-15(17)12(7-11)8-18/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQSMJAGCNCGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CC2=CC(=C(C=C2)F)C#N)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyano-4-fluorophenyl)methyl-(4-fluorophenyl)cyanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-methoxybenzyl)-6-[6-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2591473.png)

![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2591475.png)
![5-Methyl-4-[(3-pyridin-4-yloxyazetidin-1-yl)methyl]-1,2-oxazole](/img/structure/B2591476.png)
![9-(4-butoxyphenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2591477.png)
![N-(4-Ethoxyphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2591480.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2591483.png)
![N-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591484.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2591487.png)